molecular formula C4H5NS<br>C4H5NS<br>CH2=CHCH2N=C=S B1665106 Allyl isothiocyanate CAS No. 57-06-7

Allyl isothiocyanate

Cat. No.: B1665106
CAS No.: 57-06-7
M. Wt: 99.16 g/mol
InChI Key: ZOJBYZNEUISWFT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Allylisothiocyanate (AITC) is a natural compound found in all plants of the Cruciferae family . It primarily targets multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis . It also interacts with the TAS2R38 receptor, which plays a crucial role in the regulation of the human immune response .

Mode of Action

AITC exerts its anticancer activity via selective modulation of multiple cell signaling pathways . It inhibits the NF-κB p65 nuclear translocation and reduces the expression of TNFα, IL-1β, and iNOS in cultured RAW264.7 macrophages . The pungency and the lachrymatory effect of AITC are mediated through the TRPA1 and TRPV1 ion channels .

Biochemical Pathways

AITC regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis via interaction with multiple cell signaling pathways . It inhibits carcinogenic activation and induces antioxidants, suppresses pro-inflammatory and cell proliferative signals, induces cell cycle arrest and apoptosis, and inhibits angiogenic and invasive signals related to metastasis .

Pharmacokinetics

AITC is metabolized primarily through the mercapturic acid pathway . The bioavailability of AITC is exceedingly high, as it was reported that nearly 90% of orally administered AITC is absorbed . Its exact pharmacokinetics remains undefined .

Result of Action

AITC inhibits tumorigenesis without any toxicity and undesirable side effects . It has been shown to decrease the cell viability of cisplatin-resistant oral cancer (CAR) cells significantly in a dose- and time-dependent manner .

Action Environment

AITC is a naturally occurring unsaturated isothiocyanate found in cruciferous vegetables such as mustard, radish, horseradish, and wasabi It is known that the compound is slightly soluble in water, but more soluble in most organic solvents .

Biochemical Analysis

Biochemical Properties

Allylisothiocyanate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce allylisothiocyanate . This interaction is essential for the defense mechanism of plants against herbivores. Additionally, allylisothiocyanate interacts with ion channels such as TRPA1 and TRPV1, mediating its pungency and lachrymatory effects . These interactions highlight the compound’s role in biochemical pathways related to plant defense and sensory perception.

Cellular Effects

Allylisothiocyanate exerts various effects on different types of cells and cellular processes. It has been shown to regulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis . For instance, allylisothiocyanate inhibits the nuclear translocation of NF-κB p65 and reduces the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and iNOS in cultured macrophages . These effects demonstrate the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of allylisothiocyanate involves several pathways and interactions at the molecular level. It exerts its effects through selective modulation of multiple cell signaling pathways related to oxidative stress, inflammation, and cell proliferation . Allylisothiocyanate inhibits carcinogenic activation and induces antioxidants, suppresses pro-inflammatory signals, induces cell cycle arrest and apoptosis, and inhibits angiogenic and invasive signals related to metastasis . These mechanisms are mediated through interactions with various biomolecules, including transcription factors, enzymes, and receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of allylisothiocyanate can change over time. Studies have shown that allylisothiocyanate is relatively stable but can degrade under certain conditions . Long-term exposure to allylisothiocyanate has been observed to exacerbate oxidative and inflammatory stress in diabetic rats . These temporal effects highlight the importance of considering the stability and degradation of allylisothiocyanate in experimental designs.

Dosage Effects in Animal Models

The effects of allylisothiocyanate vary with different dosages in animal models. At lower doses, allylisothiocyanate has been shown to have beneficial effects, such as reducing tumor size and enhancing the efficacy of chemotherapeutic agents . At higher doses, allylisothiocyanate can cause toxic effects, including increased inflammation and oxidative stress . These dosage-dependent effects underscore the need for careful consideration of dosage in therapeutic applications.

Metabolic Pathways

Allylisothiocyanate is involved in several metabolic pathways. It is metabolized through the mercapturic acid pathway, where it conjugates with glutathione to form a glutathione conjugate, which is then further metabolized to mercapturic acid . This pathway involves enzymes such as glutathione S-transferase and plays a role in the detoxification of allylisothiocyanate. Additionally, allylisothiocyanate has been shown to regulate the expression of enzymes involved in oxidative stress and inflammation .

Transport and Distribution

The transport and distribution of allylisothiocyanate within cells and tissues involve various transporters and binding proteins. For example, allylisothiocyanate has been shown to increase the expression and activity of multidrug resistance-associated protein 1 (MRP1) in human bronchial epithelial cells . This transporter plays a role in protecting cells against oxidative stress and toxic xenobiotics. The distribution of allylisothiocyanate within tissues can influence its localization and accumulation, affecting its biological activity.

Subcellular Localization

The subcellular localization of allylisothiocyanate can impact its activity and function. Allylisothiocyanate has been shown to localize to various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The subcellular distribution of allylisothiocyanate can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl isothiocyanate can be synthesized through the reaction of allyl chloride with potassium thiocyanate . The reaction proceeds as follows:

CH2=CHCH2Cl+KSCNCH2=CHCH2NCS+KCl\text{CH}_2=\text{CHCH}_2\text{Cl} + \text{KSCN} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NCS} + \text{KCl} CH2​=CHCH2​Cl+KSCN→CH2​=CHCH2​NCS+KCl

Another method involves the isomerization of allyl thiocyanate to this compound :

CH2=CHCH2SCNCH2=CHCH2NCS\text{CH}_2=\text{CHCH}_2\text{SCN} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NCS} CH2​=CHCH2​SCN→CH2​=CHCH2​NCS

Industrial Production Methods: Commercially, this compound is produced by the reaction of allyl chloride and potassium thiocyanate . This method is efficient and yields a high purity product. Additionally, this compound can be liberated by the dry distillation of mustard seeds, where the enzyme myrosinase acts on the glucosinolate sinigrin to produce the compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming various oxidation products.

    Reduction: Reduction of this compound can lead to the formation of allylamine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed:

    Oxidation: Products include various oxidized derivatives of this compound.

    Reduction: Allylamine is a major product.

    Substitution: Products depend on the nucleophile used, such as thioureas when reacting with amines.

Properties

IUPAC Name

3-isothiocyanatoprop-1-ene
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InChI

InChI=1S/C4H5NS/c1-2-3-5-4-6/h2H,1,3H2
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InChI Key

ZOJBYZNEUISWFT-UHFFFAOYSA-N
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Canonical SMILES

C=CCN=C=S
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Molecular Formula

C4H5NS, Array
Record name ALLYL ISOTHIOCYANATE, STABILIZED
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Record name ALLYL ISOTHIOCYANATE
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DSSTOX Substance ID

DTXSID3020047
Record name Allyl isothiocyanate
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Molecular Weight

99.16 g/mol
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Physical Description

Allyl isothiocyanate, stabilized appears as a colorless to pale-yellow oily liquid with an irritating odor. Flash point 135 °F. Boiling point 300 °F. Poisonous by ingestion and skin absorption. Emits toxic fumes when heated to high temperature. Insoluble in water and slightly denser than water. Hence sinks in water. Used to make other chemicals and as a fumigant., Liquid, Colorless or pale yellow, very refractive liquid; very pungent, irritating odor; [Merck Index], COLOURLESS-TO-PALE-YELLOW OILY LIQUID WITH PUNGENT ODOUR., Colourless or pale yellow liquid; Very pungent, irritating aroma
Record name ALLYL ISOTHIOCYANATE, STABILIZED
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Record name 1-Propene, 3-isothiocyanato-
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

304 °F at 760 mmHg (NTP, 1992), 152 °C, 150.00 to 152.00 °C. @ 760.00 mm Hg, 148-154 °C
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Flash Point

115 °F (NTP, 1992), [ChemIDplus] 46 °C, 115 °F (46 °C) (Closed Cup), 46 °C c.c.
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), In water, 2,000 mg/L at 20 °C, Very soluble in benzene, ethyl ether, ethanol, Miscible with alcohol and most organic solvents. One mL dissolves 8 mL 70% alcohol, SOLUBILITY IN ALCOHOL: 1:8 IN 80% ETHANOL; COMPLETELY MISCIBLE WITH ETHER, CHLOROFORM, AND BENZENE, Soluble in alcohol, ether, carbon disulfide, 2 mg/mL at 20 °C, Solubility in water: poor, Slightly soluble in water; Soluble in ether, Soluble (in ethanol)
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Density

1.0126 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0126 g/cu cm at 20 °C, Relative density (water = 1): 1.0, 1.013-1.020
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Vapor Density

3.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.41 (Air = 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

5 mmHg at 77.5 °F ; 10 mmHg at 100.9 °F (NTP, 1992), 3.7 [mmHg], VP: 10 mm Hg at 38.3 °C, 0.493 kPa at 20 °C (3.7 mm Hg at 30 °C), Vapor pressure, kPa at 20 °C: 0.493
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Mechanism of Action

... Here, /investigators have/ shown that AITC arrests human bladder cancer cells in mitosis and also induces apoptosis. Mitotic arrest by AITC was associated with increased ubiquitination and degradation of alpha- and beta-tubulin. AITC directly binds to multiple cysteine residues of the tubulins. AITC induced mitochondrion-mediated apoptosis, as shown by cytochrome c release from mitochondria to cytoplasm, activation of caspase-9 and caspase-3, and formation of TUNEL-positive cells. Inhibition of caspase-9 blocked AITC-induced apoptosis. Moreover, /investigators/ found that apoptosis induction by AITC depended entirely on mitotic arrest and was mediated via Bcl-2 phosphorylation at Ser-70. Pre-arresting cells in G(1) phase by hydroxyurea abrogated both AITC-induced mitotic arrest and Bcl-2 phosphorylation. Overexpression of a Bcl-2 mutant prevented AITC from inducing apoptosis. /Investigators/ further showed that AITC-induced Bcl-2 phosphorylation was caused by c-Jun N-terminal kinase (JNK), and AITC activates JNK. Taken together, this study has revealed a novel anticancer mechanism of a phytochemical that is commonly present in human diet., In this study, the underlying mechanisms of the potential anti-inflammatory properties of allyl-isothiocyanate (AITC) were analysed in vitro and in vivo. Murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) were supplemented with increasing concentrations of AITC. In addition, C57BL/6 mice (n= 10 per group) were fed a pro-inflammatory high-fat diet and AITC was administered orally via gavage for 7 days. Biomarkers of inflammation were determined both in cultured cells and in mice. AITC significantly decreased tumor necrosis factor alpha mRNA levels and its secretion in LPS stimulated RAW264.7 macrophages. Furthermore, gene expression of other pro-inflammatory markers including interleukin-1beta and inducible nitric oxide synthase were down-regulated following AITC treatment. AITC decreased nuclear p65 protein levels, a subunit of the transcription factor NF-?B. Importantly, /this/ data indicates that AITC significantly attenuated microRNA-155 levels in LPS-stimulated RAW264.7 macrophages in a dose-dependent manner. The anti-inflammatory effects of AITC were accompanied by an increase in Nrf2 nuclear translocation and consequently by an increase of mRNA and protein levels of the Nrf2 target gene heme-oxygenase 1. AITC was slightly less potent than sulforaphane (used as a positive control) in down-regulating inflammation in LPS-stimulated macrophages. A significant increase in nuclear Nrf2 and heme-oxygenase 1 gene expression and only a moderate down-regulation of interleukin-1beta and microRNA-155 levels due to AITC was found in mouse liver. Present data suggest that AITC exhibits potent anti-inflammatory activity in cultured macrophages in vitro but has only little anti-inflammatory activity in mice in vivo., ... In this study, AITC was shown to inhibit the proliferation of human metastatic colorectal adenocarcinoma SW620 cells in vitro by inducing cell cycle arrest at the G2/M phase. The signaling pathway of AITC action involved the down-regulation of the pivotal Cdc25B and Cdc25C protein phosphatases in the treated cells. Quantitative real-time PCR of AITC-treated SW620 cells revealed a time-dependent down-regulation of Cdc25B and Cdc25C mRNA levels, which resulted in a decrease in the expression levels of these two proteins. Upon prolonged exposure, AITC induced caspase-mediated apoptosis in SW620 cells. The apoptotic process was evidenced by the activation of initiator caspases (-8 and -9) and effector caspases (-3 and -7), and the cleavage of poly(ADP-ribose) polymerase (PARP). The antitumor activity of AITC was further demonstrated in a SW620 xenograft in vivo. ..., ...Little is known regarding the effect of structurally related compounds such as allyl isothiocyanate (AITC), butyl isothiocyanate (BITC) and phenylethyl isothiocyanate (PEITC) on Nrf2 target gene expression. In this study AITC, BITC and PEITC significantly increased phosphorylation of ERK1/2, an upstream target of Nrf2 in NIH3T3 fibroblasts. EKR1/2 phosphorylation was accompanied by an increased nuclear translocation and transactivation of Nrf2. AITC, BITC and PEITC significantly enhanced mRNA and protein levels of the Nrf2 targets gamma-glutamyl cysteine synthetase (gammaGCS), heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). HO-1 and gammaGCS both contain CpG islands within their promoter region. However, analysis of DNA methylation status in NIH3T3 cells indicated that expression of these genes may not be dependant on promoter methylation. ...Aliphatic and aromatic isothiocyanates such as AITC, BITC and PEITC induce phase 2 and antioxidant enzymes in cultured fibroblasts., For more Mechanism of Action (Complete) data for ALLYL ISOTHIOCYANATE (13 total), please visit the HSDB record page.
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Impurities

In 1972, a food grade was available with the following specifications: 93% min purity; arsenic, 0.0003% max; lead, 0.001% max. It is also required to pass a test for phenol content
Record name ALLYL ISOTHIOCYANATE
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Color/Form

Colorless to pale yellow, oily liquid

CAS No.

57-06-7, 8007-40-7
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Melting Point

-112 °F (NTP, 1992), -80 °C, -102.5 °C
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Synthesis routes and methods

Procedure details

Other suitable reducing agents include lithium aluminum hydride. Treatment of 3-phenyl-1,2-diaminopropane with 1,1′-thiocarbonyldiimidazole rapidly produced 4-benzyl-2-imidazolidinethione 4. The yield was 90%, which is essentially quantitative since the starting material was about 90% pure. Most of the 2-imidazolidinethiones were prepared in good yields with 1,1′-thiocarbonyldiimadazole. However, the less expensive allyl isothiocyanate was also found to be an excellent reagent for the conversion of vicinal diamines to 2-imidazolidinethiones. The parent compound, 2-imidazolidinethione, was obtained in 91% yield from 1,2-diaminoethane and allyl isothiocyanate in refluxing bromobenzene. These conditions converted 2-thienyl-1,2-diaminoethane to the corresponding 2-imidazolidinethione, 36J, in 83% yield.
[Compound]
Name
2-imidazolidinethiones
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
Allyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
Allyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
Allyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
Allyl isothiocyanate
Reactant of Route 6
Allyl isothiocyanate

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